
3-Methylbutyl 2,3-dimethylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylbutyl 2,3-dimethylbenzoate is an organic ester compound with the molecular formula C14H20O2. It is derived from the esterification of 3-methylbutanol and 2,3-dimethylbenzoic acid. This compound is known for its aromatic properties and is used in various applications, including as a fragrance ingredient.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbutyl 2,3-dimethylbenzoate typically involves the esterification reaction between 3-methylbutanol and 2,3-dimethylbenzoic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
3-Methylbutanol+2,3-Dimethylbenzoic acidH2SO43-Methylbutyl 2,3-dimethylbenzoate+H2O
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylbutyl 2,3-dimethylbenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 3-methylbutanol and 2,3-dimethylbenzoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).
Major Products Formed
Hydrolysis: 3-Methylbutanol and 2,3-dimethylbenzoic acid.
Reduction: 3-Methylbutanol and 2,3-dimethylbenzyl alcohol.
Transesterification: A new ester and an alcohol, depending on the reacting alcohol.
Wissenschaftliche Forschungsanwendungen
3-Methylbutyl 2,3-dimethylbenzoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential as a fragrance compound in various biological systems.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances and flavorings due to its aromatic properties.
Wirkmechanismus
The mechanism of action of 3-Methylbutyl 2,3-dimethylbenzoate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fragrance. The ester bond in the compound can also undergo hydrolysis, releasing the corresponding alcohol and acid, which may have their own biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylbutyl benzoate: Similar structure but lacks the additional methyl groups on the benzene ring.
2,3-Dimethylbenzyl acetate: Similar aromatic structure but with an acetate ester instead of a benzoate ester.
Uniqueness
3-Methylbutyl 2,3-dimethylbenzoate is unique due to the presence of both the 3-methylbutyl group and the 2,3-dimethyl substitution on the benzene ring. This combination imparts distinct aromatic properties and influences its reactivity compared to other similar esters.
Eigenschaften
CAS-Nummer |
91650-73-6 |
|---|---|
Molekularformel |
C14H20O2 |
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
3-methylbutyl 2,3-dimethylbenzoate |
InChI |
InChI=1S/C14H20O2/c1-10(2)8-9-16-14(15)13-7-5-6-11(3)12(13)4/h5-7,10H,8-9H2,1-4H3 |
InChI-Schlüssel |
JMLIYQBCNLVLNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C(=O)OCCC(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[5-(Azepan-2-yl)pentyl]guanidine;sulfuric acid](/img/structure/B14366956.png)
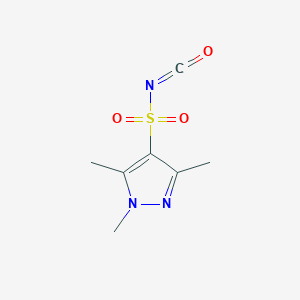



![[4-Methyl-6-(2-methylpropyl)pyrimidin-2-yl]cyanamide](/img/structure/B14366989.png)
![4-[(Morpholin-4-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione](/img/structure/B14366996.png)
![2-[(4,5-Diphenyl-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B14366998.png)
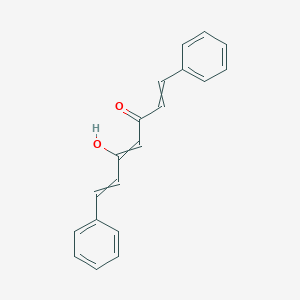
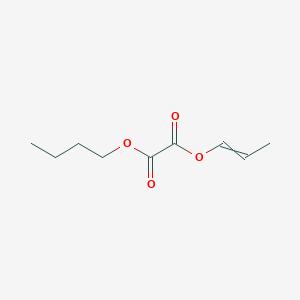
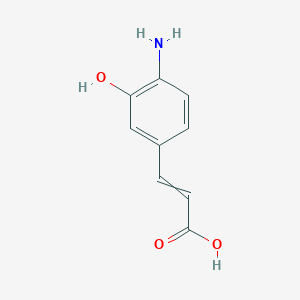
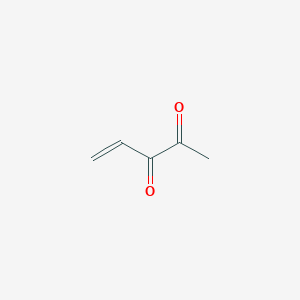
![2-(2-Bromophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14367022.png)
